(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions like protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, for instance, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Molecular Interactions and Pharmacological Insights
Research into the molecular interactions of related compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides significant insights. These studies employ techniques like AM1 molecular orbital method for conformational analysis, developing unified pharmacophore models, and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. Such research outlines the steric and electrostatic interactions crucial for binding affinity and activity at the receptor level, suggesting a framework for understanding how similar compounds might interact with biological targets (Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of pyrazoline derivatives, including antimicrobial and phytotoxic screening, have been extensively documented. These compounds, derived from the cyclization of chalcones with substituted benzyl hydrazides and utilizing piperidine as a catalyst, show significant antimicrobial activities. Such studies highlight the chemical versatility and biological activity potential of pyrazoline-based compounds, underlining the relevance of synthesis techniques and structural analysis for developing new molecules with desired properties (Mumtaz et al., 2015).
Antimicrobial and Anticancer Properties
Research into pyrazoline and pyrazole derivatives, particularly those incorporating pyridinyl methanone moieties, has revealed their potential as antimicrobial and anticancer agents. For instance, compounds synthesized by condensing substituted chalcones with isoniazid have demonstrated good antimicrobial activity comparable with standard drugs and have shown promising anticancer activities in preliminary screenings. This suggests a significant avenue for the development of novel therapeutic agents based on the structural framework of pyrazoline and pyrazole derivatives (Kumar et al., 2012).
Chemical Properties and Applications
Studies have also focused on the chemical properties and applications of related compounds, such as the effects of additives on photo-methoxylation processes in acidic methanolic solutions. These investigations provide insights into the mechanisms of chemical reactions involving pyridine derivatives, offering a basis for further chemical synthesis and modification strategies that could be applied to similar compounds for a range of scientific and industrial applications (Sugimori et al., 1983).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a pyrazole ring , which is known to interact with various biological targets, including enzymes and receptors, and exhibit diverse pharmacological effects . .
Mode of Action
Generally, compounds with a pyrazole ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mechanism depends on the specific target and the chemical structure of the compound.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. Generally, the pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors. The 2-methoxy group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of other pyrazole derivatives , it could potentially exhibit a range of effects, such as anti-inflammatory, antitumor, antimicrobial, and more . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy . .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-15-14(4-2-7-17-15)16(21)19-10-5-13(6-11-19)12-20-9-3-8-18-20/h2-4,7-9,13H,5-6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFEBJJPAHWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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